molecular formula C14H12ClNO2 B1607474 N-(4-Chlorophenyl)-4-methoxybenzamide CAS No. 7595-61-1

N-(4-Chlorophenyl)-4-methoxybenzamide

Cat. No. B1607474
CAS RN: 7595-61-1
M. Wt: 261.7 g/mol
InChI Key: SLUPKVWWWSXJBW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-methoxybenzamide is a chemical compound. It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide . The molecular formula of this compound is C8H8ClNO and its molecular weight is 169.608 .


Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide or similar compounds involves various chemical reactions . For instance, N-(4-Chlorophenyl)-β-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Their structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-4-methoxybenzamide can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) . The structure of the compound can also be confirmed by single crystal x-ray analysis .


Chemical Reactions Analysis

The chemical reactions involving N-(4-Chlorophenyl)-4-methoxybenzamide are complex and can involve various intermediates and products . For example, N-(4-Chlorophenyl)-N-thiocarbamoyl-β-alanine was used for the synthesis of thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)-4-methoxybenzamide can be determined using various analytical techniques. The melting point of the compound can also be determined .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-methoxybenzamide or similar compounds can vary depending on the specific application. For instance, some compounds work by disrupting the production of adenosine triphosphate .

Safety and Hazards

The safety and hazards associated with N-(4-Chlorophenyl)-4-methoxybenzamide or similar compounds can vary depending on the specific compound and its concentration. For instance, some compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on N-(4-Chlorophenyl)-4-methoxybenzamide or similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include the development of new synthetic methods, the investigation of their physical and chemical properties, and the exploration of their potential uses in various applications.

properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUPKVWWWSXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323457
Record name N-(4-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7595-61-1
Record name NSC404052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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